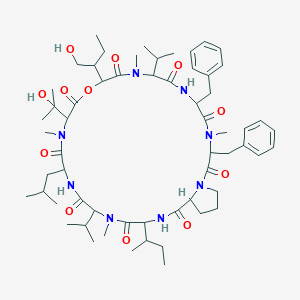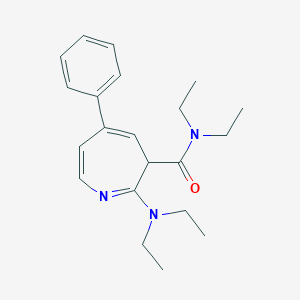
5,5-Dimethyl-2-(phenylsulfanyl)-1,3-cyclohexanedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-Dimethyl-2-(phenylsulfanyl)-1,3-cyclohexanedione is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has a unique structure and properties that make it useful in a variety of laboratory experiments.
Wissenschaftliche Forschungsanwendungen
5,5-Dimethyl-2-(phenylsulfanyl)-1,3-cyclohexanedione has a wide range of scientific research applications. One of the most common applications is in the field of organic synthesis. This compound can be used as a building block for the synthesis of other compounds with specific properties. It can also be used as a reagent in various reactions, such as the synthesis of heterocyclic compounds.
Another potential application of 5,5-Dimethyl-2-(phenylsulfanyl)-1,3-cyclohexanedione is in the field of medicinal chemistry. This compound has been shown to have potential as a drug candidate for the treatment of various diseases. For example, it has been studied as a potential inhibitor of enzymes involved in cancer cell growth.
Wirkmechanismus
The mechanism of action of 5,5-Dimethyl-2-(phenylsulfanyl)-1,3-cyclohexanedione is not fully understood. However, it is believed to work by inhibiting specific enzymes involved in various biological processes. For example, it has been shown to inhibit the activity of the enzyme aldose reductase, which is involved in diabetic complications.
Biochemical and Physiological Effects:
5,5-Dimethyl-2-(phenylsulfanyl)-1,3-cyclohexanedione has been shown to have various biochemical and physiological effects. For example, it has been shown to have antioxidant properties, which could make it useful in the treatment of oxidative stress-related diseases. It has also been shown to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5,5-Dimethyl-2-(phenylsulfanyl)-1,3-cyclohexanedione in lab experiments is its unique structure and properties. This compound can be used as a building block for the synthesis of other compounds with specific properties. It can also be used as a reagent in various reactions, such as the synthesis of heterocyclic compounds.
However, there are also some limitations to using 5,5-Dimethyl-2-(phenylsulfanyl)-1,3-cyclohexanedione in lab experiments. For example, it can be difficult to obtain in large quantities, which could limit its use in certain experiments. It can also be expensive, which could make it difficult for some researchers to use.
Zukünftige Richtungen
There are many potential future directions for research on 5,5-Dimethyl-2-(phenylsulfanyl)-1,3-cyclohexanedione. One area of research could be the development of new synthetic methods for this compound. Another area of research could be the identification of new applications for this compound in the field of medicinal chemistry. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its potential uses in the treatment of various diseases.
Synthesemethoden
The synthesis of 5,5-Dimethyl-2-(phenylsulfanyl)-1,3-cyclohexanedione involves several steps. The first step is the reaction of 2,4-pentanedione with thiophenol in the presence of a base such as potassium hydroxide. This reaction produces 2-(phenylsulfanyl)-4-methyl-3-penten-2-one. The second step involves the reaction of this compound with cyclohexanone in the presence of an acid catalyst such as sulfuric acid. This reaction produces 5,5-Dimethyl-2-(phenylsulfanyl)-1,3-cyclohexanedione.
Eigenschaften
Produktname |
5,5-Dimethyl-2-(phenylsulfanyl)-1,3-cyclohexanedione |
|---|---|
Molekularformel |
C14H16O2S |
Molekulargewicht |
248.34 g/mol |
IUPAC-Name |
5,5-dimethyl-2-phenylsulfanylcyclohexane-1,3-dione |
InChI |
InChI=1S/C14H16O2S/c1-14(2)8-11(15)13(12(16)9-14)17-10-6-4-3-5-7-10/h3-7,13H,8-9H2,1-2H3 |
InChI-Schlüssel |
RHFUXGNBGOUETF-UHFFFAOYSA-N |
SMILES |
CC1(CC(=O)C(C(=O)C1)SC2=CC=CC=C2)C |
Kanonische SMILES |
CC1(CC(=O)C(C(=O)C1)SC2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







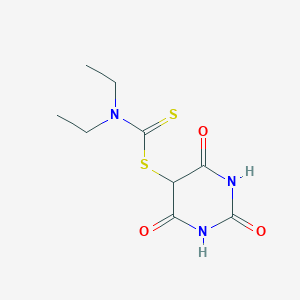
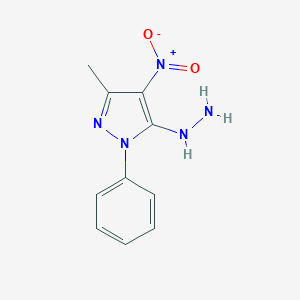
![2-[(4-Chloroanilino)methylene]malononitrile](/img/structure/B232423.png)
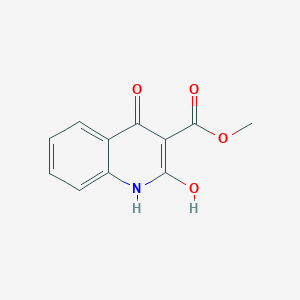
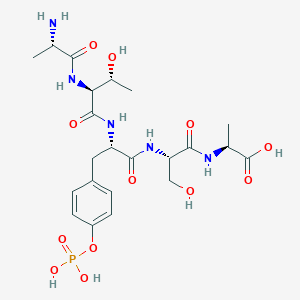
![(Z)-4-amino-4-[(4,6-dimethylpyrimidin-2-yl)amino]but-3-en-2-one](/img/structure/B232436.png)
![2,3-dimethylbenzo[b][1,6]naphthyridin-1(2H)-one](/img/structure/B232438.png)

